molecular formula C11H13F2NO2 B8469428 Ethyl 3,4-difluorophenethylcarbamate

Ethyl 3,4-difluorophenethylcarbamate

Cat. No.: B8469428
M. Wt: 229.22 g/mol
InChI Key: RCRCZPYNAGIHBO-UHFFFAOYSA-N
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Description

Ethyl 3,4-difluorophenethylcarbamate is a fluorinated ethyl carbamate derivative characterized by a phenethyl backbone substituted with fluorine atoms at the 3- and 4-positions. Carbamates are widely utilized in agrochemical and pharmaceutical industries due to their stability and bioactivity. For instance, ethyl carbamates like fenoxycarb (a pesticide) and desmedipham (a herbicide) demonstrate the versatility of this class in targeting biological pathways . Fluorine atoms in such compounds typically enhance lipophilicity, metabolic stability, and binding affinity, making them valuable in drug design and sensor applications .

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

ethyl N-[2-(3,4-difluorophenyl)ethyl]carbamate

InChI

InChI=1S/C11H13F2NO2/c1-2-16-11(15)14-6-5-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3,(H,14,15)

InChI Key

RCRCZPYNAGIHBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC1=CC(=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 3,4-difluorophenethylcarbamate (inferred structure) with structurally or functionally related ethyl carbamates and fluorinated analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Properties References
This compound* Not available C₁₁H₁₂F₂NO₂ (inferred) ~235.2 3,4-difluoro phenethyl group Hypothesized: Agrochemical or pharmaceutical intermediate
Ethyl 3,4-difluoro-2-iodophenylcarbamate 1268052-94-3 C₉H₈F₂INO₂ 327.07 3,4-difluoro, 2-iodo phenyl Synthetic intermediate; iodine may act as a leaving group
Fenoxycarb 72490-01-8 C₁₇H₁₉NO₄ 301.34 4-phenoxyphenoxyethyl Insect growth regulator (juvenile hormone mimic)
Desmedipham 13684-56-5 C₁₆H₁₆N₂O₄ 300.31 Phenylamino carbonyloxy phenyl Herbicide (inhibits photosynthesis in weeds)
Ethyl (3,4-difluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate 1268052-96-5 C₁₄H₁₇F₂NO₂Si 317.37 Trimethylsilyl ethynyl, 3,4-difluoro Potential synthetic intermediate for cross-coupling reactions

Notes:

  • Structural Variations: Halogen vs. Fluorine Effects: Fluorine atoms in 3,4-difluoro derivatives increase electronegativity and lipophilicity (logP ~2.7 for iodophenylcarbamate ), improving membrane permeability compared to non-fluorinated analogs like desmedipham.
  • Functional Applications: Agrochemicals: Fenoxycarb and desmedipham target insect growth and plant photosynthesis, respectively, while fluorinated carbamates may leverage fluorine’s metabolic stability for prolonged activity . Synthetic Utility: Halogenated derivatives (e.g., iodophenylcarbamate) serve as intermediates in cross-coupling reactions, critical in drug synthesis .
  • Physical Properties: Fluorinated compounds exhibit higher molecular weights and polarity compared to non-fluorinated analogs, influencing solubility and bioavailability.

Research Findings and Limitations

  • The electronegativity of fluorine could enhance analyte interaction in such systems.
  • Synthetic Challenges : The introduction of fluorine or iodine requires specialized reagents (e.g., fluorinating agents or iodination protocols), increasing synthesis complexity .
  • Data Gaps: Limited studies exist on the specific bioactivity or environmental impact of this compound. Further research is needed to elucidate its mechanism and applications.

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